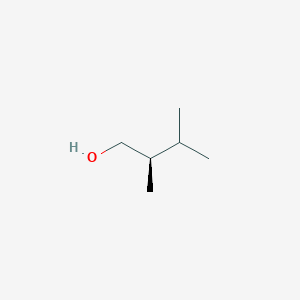

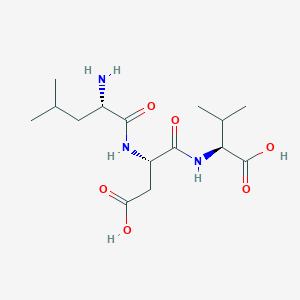

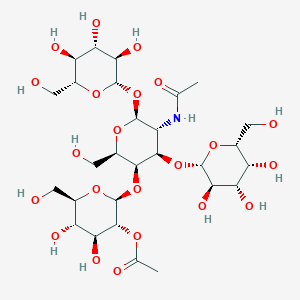

![molecular formula C15H15N5O2 B135012 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine CAS No. 192705-78-5](/img/structure/B135012.png)

6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is a pyrido[2,3-d]pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. These compounds are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The presence of the dimethoxyphenyl group suggests potential modifications to the electronic and steric properties of the molecule, which could influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through various methods. One approach involves the reaction of aminopyrimidines with other components to form the desired pyrrolo[2,3-d]pyrimidine structure, as seen in the generation of 6-aryl-5-(1-cyclohexen-1-yl)pyrrolo[2,3-d]pyrimidines . Although the specific synthesis of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of a dimethoxybenzaldehyde precursor in a multicomponent reaction.

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a fused pyrimidine and pyridine ring system. The substitution pattern, particularly the presence of the 3,5-dimethoxyphenyl group, would influence the electronic distribution across the molecule, potentially affecting its optical and electronic properties. The structure of related compounds has been confirmed using techniques such as nuclear magnetic resonance (NMR) and mass analysis .

Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidine derivatives can participate in various chemical reactions. For instance, the presence of amino groups can facilitate the formation of azo compounds, as seen in the synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines . The dimethoxyphenyl group could also undergo electrophilic substitution reactions, given the activating effect of the methoxy groups. However, the specific reactivity of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine would need to be studied experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of substituents such as the 3,5-dimethoxyphenyl group can affect the solubility, thermal stability, and hydrophobicity of the compound. For example, polyimides derived from a related diamine monomer exhibited high thermal stability and hydrophobicity . These properties are crucial for the potential application of such compounds in materials science and pharmaceuticals.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Polymer Development : A study by Madhra et al. (2002) on the synthesis of novel diamine monomers led to the development of fluorinated polyimides with high thermal stability and low dielectric constants, demonstrating the potential of such compounds in creating materials with specific electrical properties (Madhra, Salunke, Banerjee, & Prabha, 2002).

Heterocyclic Chemistry : Research by Hamama et al. (2007) explored the synthesis of substituted Pyrido[2,3-d]pyrimidinones, highlighting the chemical versatility and potential biological activity of these compounds (Hamama, Ismail, Al-Saman, & Zoorob, 2007).

Material Science : Huang et al. (2018) synthesized a novel aromatic diamine monomer for the fabrication of polyimides, showcasing the compound's contribution to the creation of materials with high thermal stability and hydrophobicity (Huang, Chen, Liu, Zhou, & Wei, 2018).

Molecular Docking and Antimicrobial Studies : Sarhan et al. (2021) designed novel pyrido[2,3-d]pyrimidine derivatives for antimicrobial applications, demonstrating the potential of these compounds in medical and pharmaceutical research (Sarhan, Soliman, Saleh, & Nofal, 2021).

Biomedical Applications

Cancer Research : Thompson et al. (2005) investigated 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines as dual inhibitors of fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases, indicating the role of such compounds in developing cancer therapies (Thompson, Delaney, Hamby, Schroeder, Spoon, Crean, Showalter, & Denny, 2005).

Sensor Development : Wang et al. (2008) reported on a novel fluorescent poly(pyridine-imide) acid chemosensor, illustrating the potential of pyridine-containing compounds in creating sensors for various applications (Wang, Liou, Liaw, & Chen, 2008).

Direcciones Futuras

While specific future directions for this compound were not found in the search results, it is worth noting that pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This suggests potential future research directions in these areas.

Propiedades

IUPAC Name |

6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-21-10-3-8(4-11(6-10)22-2)12-5-9-7-18-15(17)20-14(9)19-13(12)16/h3-7H,1-2H3,(H4,16,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIKOLAEHONJTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=C(N=C3C(=C2)C=NC(=N3)N)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

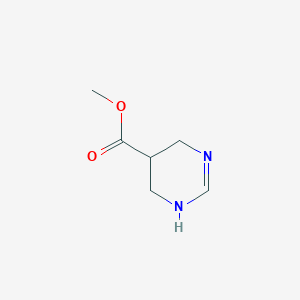

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)

![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)